2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a pyrimidine ring, and a tetrahydrocinnolinone moiety
Preparation Methods
The synthesis of 2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is typically introduced via a condensation reaction involving a suitable amine and a diketone.
Formation of the Tetrahydrocinnolinone Moiety: This step involves the cyclization of a precursor compound under specific conditions to form the tetrahydrocinnolinone structure.
Coupling Reactions: The final step involves coupling the piperidine and pyrimidine rings with the tetrahydrocinnolinone moiety using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives: These compounds exhibit antibacterial activity and are used in the development of antimicrobial drugs.
Pirimicarb: This compound, 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate, is used as an insecticide.
Properties
IUPAC Name |
2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-14(2)20-12-21-19(13)23-9-7-16(8-10-23)24-18(25)11-15-5-3-4-6-17(15)22-24/h11-12,16H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHIGANFQSEHPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)N3C(=O)C=C4CCCCC4=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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